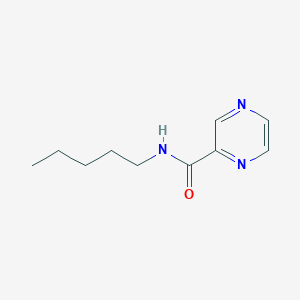

N-pentylpyrazine-2-carboxamide

Description

Contextualization of Pyrazine (B50134) Carboxamides within Heterocyclic Chemistry

Pyrazines are a class of aromatic organic compounds belonging to the broader family of heterocycles. researchgate.net Their structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4. As a heterocyclic system, the pyrazine nucleus is a fundamental component in numerous compounds of biological and industrial importance. sciforum.net Pyrazine is a weaker base compared to other diazines like pyridine (B92270), pyridazine, and pyrimidine. researchgate.net Derivatives of pyrazine are prevalent in nature, contributing to the aromas and flavors of many heated and fresh foods, such as coffee, cocoa, tomatoes, and peas. researchgate.net

Within the vast field of heterocyclic chemistry, pyrazine carboxamides represent a significant subclass. These compounds are characterized by a pyrazine ring attached to a carboxamide group (-CONH-). The pyrazine moiety is a key structural feature in many clinically applied drugs, including agents with anticancer, diuretic, antidiabetic, and anti-infective properties. researchgate.net The synthesis of pyrazine carboxamides can be accomplished through various routes, one of which involves the reaction of 2,3-pyrazinedicarboxylic anhydride (B1165640) with amines and anilines, a process that can proceed through an N-heterocyclic carbene (NHC) intermediate. acs.orgnih.gov This synthetic versatility allows for the creation of a diverse library of pyrazine carboxamide derivatives for research and development. acs.org

Significance of the N-pentylpyrazine-2-carboxamide Scaffold in Bioactive Molecule Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule which can be systematically modified to develop new bioactive compounds. nih.govbeilstein-journals.orgmdpi.com The this compound scaffold has emerged as a valuable framework in the design of novel molecules with potential therapeutic applications. The pyrazine-2-carboxamide core provides a rigid platform, while the N-pentyl group, a five-carbon alkyl chain, introduces a significant degree of lipophilicity. This property is crucial as it can influence a molecule's ability to penetrate biological membranes, such as the mycobacterial cell wall, which is often a key factor for its biological activity. researchgate.net

The importance of this scaffold is highlighted in studies where the length of the N-alkyl chain is systematically varied to optimize biological effects. Research has shown that for certain biological targets, increasing the hydrophobicity through longer alkyl chains like the pentyl group can be favorable for activity. acs.org The this compound structure has been specifically investigated in the development of agents targeting various diseases. For instance, analogues featuring this scaffold have been synthesized and evaluated for their potential as inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.orgacs.org The adaptability of the pyrazine ring and the amide linkage for further substitution allows chemists to fine-tune the electronic and steric properties of the molecule, making the this compound scaffold a privileged structure in the search for new bioactive agents. beilstein-journals.org

Overview of Academic and Research Pursuits Involving this compound and its Analogues

Academic and industrial research groups have synthesized and evaluated this compound and its analogues for a range of biological activities. These studies often involve creating series of related compounds to establish structure-activity relationships (SAR), which correlate molecular structure with biological effect.

One area of investigation has been in antimicrobial research. A study focusing on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides prepared and tested a series of compounds for antimycobacterial activity and inhibition of the photosynthetic electron transport (PET) in spinach chloroplasts. researchgate.net In this study, N-pentyl-3-(pentylamino)pyrazine-2-carboxamide was synthesized and its lipophilicity was correlated with its biological activity. researchgate.net Another study prepared 3-Chloro-N-pentylpyrazine-2-carboxamide as part of a series of N-alkyl-3-chloropyrazine-2-carboxamide precursors for further chemical modification and biological testing. mdpi.com

In the field of parasitology, researchers have explored pyrazine-2-carboxamides as a new core for inhibitors of Trypanosoma brucei. In this context, 3-Amino-6-bromo-N-pentylpyrazine-2-carboxamide was synthesized as an analogue to probe the structure-activity relationship around the amide group. acs.orgacs.org It was observed that while increasing hydrophobicity with cyclopentyl and 3-pentyl groups improved activity, the linear n-pentyl group resulted in a reduction in activity compared to the initial branched sec-butyl hit, suggesting that branching of the alkyl chain is a favored characteristic for this specific target. acs.org

Furthermore, a series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized to investigate the effect of different substituents on antimicrobial activity. mdpi.com This series included 3-Amino-N-pentylpyrazine-2-carboxamide, which was evaluated against various bacterial strains. mdpi.com

The findings from these research pursuits are often detailed, providing specific data on the synthesized compounds' physicochemical properties and biological activities.

Table 1: Selected Research Findings on this compound Analogues

| Compound Name | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Amino-6-bromo-N-pentylpyrazine-2-carboxamide | Antitrypanosomal Activity | Synthesized to explore SAR. The linear n-pentyl group showed reduced activity (EC50 1.7 μM) against T. b. brucei compared to branched alkylamides. | acs.org |

| 3-Chloro-N-pentylpyrazine-2-carboxamide | Synthetic Precursor | Prepared as an intermediate for synthesizing N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. Characterized by melting point (80.6–82.2 °C) and spectroscopic data. | mdpi.com |

| N-pentyl-3-(pentylamino)pyrazine-2-carboxamide | Antimicrobial & PET Inhibition | Synthesized as part of a series to study the effect of lipophilicity on biological activity. The compound showed an MIC of 0.105 mmol/L against M. kansasii. | researchgate.net |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridazine |

| Pyrimidine |

| 2,3-pyrazinedicarboxylic anhydride |

| N-pentyl-3-(pentylamino)pyrazine-2-carboxamide |

| 3-Chloro-N-pentylpyrazine-2-carboxamide |

| 3-Amino-6-bromo-N-pentylpyrazine-2-carboxamide |

| 3-Amino-N-pentylpyrazine-2-carboxamide |

| sec-butyl pyrazine carboxamide |

| cyclopentylamide pyrazine carboxamide |

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

N-pentylpyrazine-2-carboxamide |

InChI |

InChI=1S/C10H15N3O/c1-2-3-4-5-13-10(14)9-8-11-6-7-12-9/h6-8H,2-5H2,1H3,(H,13,14) |

InChI Key |

VNZPUJQTBHDKFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Pentylpyrazine 2 Carboxamide and Its Derivatives

General Synthetic Strategies for Pyrazine-2-carboxamide Formation

The creation of the pyrazine-2-carboxamide scaffold can be achieved through several reliable synthetic routes. These methods are adaptable for the synthesis of a wide array of derivatives, including the N-pentyl substituted analogue.

Amidation Reactions from Pyrazine-2-carboxylic Acid Precursors

A primary and direct method for synthesizing pyrazine-2-carboxamides is the amidation of pyrazine-2-carboxylic acid. This reaction typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by an amine. Common coupling agents used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This approach is widely applicable for the formation of various N-substituted pyrazine-2-carboxamides. mdpi.com

Homolytic amidation offers another route, where carbamoyl (B1232498) radicals, generated from formamide (B127407) using hydrogen peroxide and ferrous sulfate (B86663) in concentrated sulfuric acid, react with pyrazine (B50134) to yield 2-carbamoylpyrazine in high yields. chempedia.info

Acyl Chloride Intermediates and Amine Coupling Approaches

A frequently employed and efficient strategy for the synthesis of N-substituted pyrazine-2-carboxamides involves a two-step process. nih.govsciforum.netjocpr.com First, pyrazine-2-carboxylic acid is converted to its more reactive acyl chloride derivative, pyrazine-2-carbonyl chloride. nih.govsciforum.netjocpr.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene. nih.govjocpr.com

The resulting pyrazine-2-carbonyl chloride is a key intermediate that readily reacts with a primary or secondary amine in the presence of a base. nih.govsciforum.netjocpr.comchemicalbook.compharmaffiliates.com The base, commonly pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.govsciforum.net This method is highly versatile and allows for the introduction of a wide variety of substituents on the amide nitrogen by selecting the appropriate amine. For example, condensation of pyrazine-2-carbonyl chloride with various substituted anilines or aminopyridines has been used to generate libraries of pyrazine carboxamide derivatives. nih.govjocpr.comresearchgate.netnih.gov

Microwave-Assisted Synthesis Protocols for Carboxamide Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govsciforum.netsciforum.net This technology has been successfully applied to the synthesis of pyrazine-2-carboxamides. nih.govnih.govsciforum.netsciforum.net

Specifically, microwave irradiation has been utilized for the aminodehalogenation of chloropyrazine precursors to produce various N-substituted 3-aminopyrazine-2-carboxamides. nih.govnih.govsciforum.netsciforum.netmdpi.com In these procedures, a substituted chloropyrazine-2-carboxamide is reacted with an amine in a suitable solvent, and the reaction mixture is subjected to microwave heating. nih.govmdpi.com This method has been shown to be particularly effective, significantly reducing reaction times from hours to minutes and often improving product yields. mdpi.com

Specific Synthetic Routes for N-pentylpyrazine-2-carboxamide

The following sections detail specific laboratory procedures for the preparation of this compound and its derivatives, building upon the general principles outlined above.

Preparation of this compound from Pyrazine-2-carbonyl Chloride

The synthesis of this compound can be effectively achieved through the reaction of pyrazine-2-carbonyl chloride with pentylamine. This method follows the general acyl chloride and amine coupling approach.

A study on N-alkyl-3-chloropyrazine-2-carboxamide precursors reported the synthesis of 3-chloro-N-pentylpyrazine-2-carboxamide. mdpi.comresearchgate.net This compound was prepared from 3-chloropyrazine-2-carbonitrile (B110518) via hydrolysis to the corresponding carboxylic acid, followed by conversion to the acyl chloride and subsequent aminolysis with pentylamine. mdpi.comresearchgate.net The final product was obtained as a pale yellow solid with a melting point of 80.6–82.2 °C and a yield of 43.9%. mdpi.comresearchgate.net

Synthesis of N-pentyl-3-(alkylamino)pyrazine-2-carboxamides

Derivatives of this compound, such as those with an additional alkylamino group at the 3-position of the pyrazine ring, have also been synthesized. A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were prepared, including N-pentyl-3-(pentylamino)pyrazine-2-carboxamide. researchgate.net The synthesis involved the aminodehalogenation of an N-alkyl-3-chloropyrazine-2-carboxamide precursor in a microwave reactor. mdpi.com This highlights the utility of microwave-assisted synthesis for creating more complex derivatives.

Another relevant synthesis is that of 3-amino-6-bromo-N-pentylpyrazine-2-carboxamide. acs.org This was achieved by reacting methyl 3-amino-6-bromopyrazine-2-carboxylate with 1-ethylpropylamine in a microwave reactor. acs.org Although this specific example uses a branched pentylamine, the methodology is applicable for the synthesis of the straight-chain N-pentyl derivative.

Additionally, the synthesis of 3-(5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)-N-pentylpyrazine-2-carboxamide has been described, showcasing the preparation of a more complex derivative where the this compound moiety is attached to a triazole ring system. nih.govacs.org

Synthesis of 3-Amino-N-pentylpyrazine-2-carboxamide

The synthesis of 3-Amino-N-pentylpyrazine-2-carboxamide can be achieved from 3-aminopyrazine-2-carboxylic acid. nih.gov One effective method involves a two-step process under microwave irradiation. nih.govresearchgate.net Initially, the starting carboxylic acid is activated with 1,1'-Carbonyldiimidazole (CDI) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting activated intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone, is not isolated but is directly reacted with pentylamine. nih.gov This second step is also performed using microwave irradiation to facilitate the formation of the final amide product, which has been obtained in a 67% yield as a pale yellow solid. nih.gov

| Parameter | Description | Source(s) |

| Starting Material | 3-Aminopyrazine-2-carboxylic acid | nih.gov |

| Reagents | 1. 1,1'-Carbonyldiimidazole (CDI), DMSO2. Pentylamine | nih.gov |

| Conditions | Microwave irradiation | nih.govresearchgate.net |

| Yield | 67% | nih.gov |

Synthesis of 3-(5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)-N-pentylpyrazine-2-carboxamide

The construction of this complex derivative involves a synthetic route that builds the triazole moiety onto the pyrazine core. The synthesis begins with 2,3-pyrazinedicarboxylic anhydride (B1165640). acs.org This starting material is used to generate a pyrazine scaffold substituted with an amide group, which then undergoes further reactions. acs.org The key final step in one reported synthesis is the acylation of the aminotriazole precursor, 3-(5-amino-1H-1,2,4-triazol-3-yl)-N-pentylpyrazine-2-carboxamide. nih.gov This acylation is performed using benzoic acid in the presence of 4-Dimethylaminopyridine (DMAP) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in dry dimethylformamide (DMF) to yield the target compound as a colorless solid. acs.orgnih.gov

| Parameter | Description | Source(s) |

| Precursor | 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-pentylpyrazine-2-carboxamide | nih.gov |

| Reagents | Benzoic acid, DMAP, EDCI·HCl | acs.orgnih.gov |

| Solvent | Dry Dimethylformamide (DMF) | nih.gov |

| Product | 3-(5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)-N-pentylpyrazine-2-carboxamide | nih.gov |

Synthesis of 3-Amino-6-bromo-N-pentylpyrazine-2-carboxamide

The synthesis of 3-Amino-6-bromo-N-pentylpyrazine-2-carboxamide is readily undertaken from a commercially available precursor, methyl 3-amino-6-bromopyrazine-2-carboxylate. acs.orgacs.org The conversion of the methyl ester to the desired N-pentyl amide can be achieved via microwave irradiation. acs.org In a typical procedure, the starting ester is combined with the appropriate amine (in this case, pentylamine) in a microwave reactor vessel. acs.org The reaction mixture is irradiated at elevated temperatures, after which the crude product can be purified, for instance, by recrystallization, to give the final carboxamide. acs.org This method has been reported to yield the title compound with a 53% success rate. acs.org

| Parameter | Description | Source(s) |

| Starting Material | Methyl 3-amino-6-bromopyrazine-2-carboxylate | acs.orgacs.org |

| Reagent | Pentylamine | acs.org |

| Conditions | Microwave irradiation (e.g., 4 hours at 115 °C) | acs.org |

| Yield | 53% | acs.org |

Derivatization and Functionalization Strategies for this compound Analogues

The this compound scaffold allows for extensive derivatization at multiple sites, including the pyrazine ring and the N-alkyl chain, as well as the introduction of larger chemical moieties.

Modifications on the Pyrazine Ring System (e.g., halogenation, amination, alkylation)

The pyrazine ring is a primary target for functionalization to generate structural diversity.

Halogenation: Halogenated pyrazines, such as 3-chloropyrazine-2-carbonitrile and methyl 3-amino-6-bromopyrazine-2-carboxylate, are common starting materials for building more complex analogues. acs.orgmdpi.comresearchgate.net These halogen atoms serve as versatile handles for subsequent reactions, such as cross-coupling or nucleophilic substitution. acs.orgmdpi.com Direct bromination of a pyrazine ring has also been accomplished using reagents like N-bromosuccinimide (NBS). researchgate.net

Amination: The introduction of amino groups is a widely used strategy. Aminodehalogenation, particularly of 3-chloropyrazine precursors, is a key method for installing various alkylamino or benzylamino substituents at the 3-position. mdpi.comnih.gov These reactions are often facilitated by microwave heating to produce the final products in good yields. mdpi.com

Alkylation: Alkyl groups can be introduced onto the pyrazine ring. For example, research has explored the synthesis of analogues bearing a 3-methyl group to investigate structure-activity relationships. acs.orgacs.org

Modifications of the N-alkyl Chain (e.g., branching, cyclization)

The N-pentyl side chain is a critical site for modification, with research indicating that changes in its structure can significantly influence the properties of the molecule. Studies comparing different N-alkyl groups have shown a preference for branched or cyclic structures over linear ones. acs.org

For instance, in a series of 6-phenyl-3-aminopyrazine-2-carboxamides, modifications to the amide group revealed that branching is highly favored. acs.org While the linear n-pentyl amide showed reduced activity in the studied context, the cyclopentyl and 3-pentyl analogues demonstrated a roughly two-fold improvement. acs.org Shortening the chain to an isopropyl group or further branching to a tert-butylamide was found to be less favorable. acs.org

| N-Amide Substituent | Relative Potency Observation | Source(s) |

| n-Pentyl | Baseline (reduction in activity vs. hit) | acs.org |

| sec-Pentyl | Comparable to initial hit | acs.org |

| 3-Pentyl | ~2-fold improvement | acs.org |

| Cyclopentyl | ~2-fold improvement | acs.org |

| Isopropyl | 5-fold loss in activity | acs.org |

| tert-Butyl | Not favorable | acs.org |

Introduction of Heteroaromatic or Substituted Phenyl Moieties

Expanding the core structure by adding other ring systems is a common strategy to create novel analogues.

Heteroaromatic Moieties: Complex heteroaromatic systems can be attached to the pyrazine core. As detailed in section 2.2.4, a benzoyl-substituted aminotriazole ring can be constructed on the pyrazine scaffold. acs.orgnih.gov Other research has focused on synthesizing 1,2,4-triazolo-pyrazine derivatives by first converting pyrazine-2-carboxylic acid to a hydrazide, followed by ring cyclization. researchgate.net

Substituted Phenyl Moieties: Substituted phenyl groups can be introduced at two primary locations.

On the Pyrazine Ring: The Suzuki cross-coupling reaction is a powerful tool for this modification. Starting with a halogenated precursor like 3-amino-6-bromopyrazine-2-carboxamide, various substituted phenyl groups (e.g., 2-cyanophenyl, 4-fluorophenyl, 3-methylphenyl) can be installed at the 6-position. acs.orgacs.org

On the Amide Nitrogen: The N-pentyl group can be replaced entirely with a substituted phenyl ring. This is typically achieved by condensing a pyrazine-2-carboxylic acid chloride with a substituted aniline. sciforum.netnih.gov This approach has been used to generate libraries of N-phenylpyrazine-2-carboxamides with various substituents on the phenyl ring. nih.gov

Advanced Analytical and Structural Characterization Techniques for Pyrazine 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pyrazine-2-carboxamide derivatives, both ¹H and ¹³C NMR are employed to confirm the molecular structure.

In the ¹H NMR spectra of 3-amino-N-pentylpyrazine-2-carboxamide, specific chemical shifts (δ) are observed that correspond to the different types of protons in the molecule. The two protons on the pyrazine (B50134) ring typically appear as distinct signals in the aromatic region, between 7.76 and 8.30 ppm. nih.gov For instance, in a CDCl₃ solvent, the pyrazine protons of 3-amino-N-pentylpyrazine-2-carboxamide are observed as a doublet at δ 8.13 ppm and another doublet at δ 7.77 ppm. nih.govmdpi.com The proton of the amide group (CONH) presents as a broad singlet around δ 7.91 ppm in CDCl₃. nih.govmdpi.com The signals for the pentyl chain are found in the upfield region, with the methylene (B1212753) group adjacent to the amide nitrogen appearing as a multiplet around 3.38-3.43 ppm. nih.govmdpi.com The subsequent methylene groups of the pentyl chain resonate as multiplets between 1.34 and 1.65 ppm, and the terminal methyl group appears as a triplet around 0.91 ppm. nih.govmdpi.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon of the amide group in 3-amino-N-pentylpyrazine-2-carboxamide is typically found at approximately δ 165.85 ppm in CDCl₃. nih.govmdpi.com The carbon atoms of the pyrazine ring show signals in the range of δ 126.76 to 155.00 ppm. nih.govmdpi.com The carbons of the pentyl group are observed at higher field strengths, with the CH₂ group attached to the nitrogen at around δ 39.15 ppm, and the other methylene and methyl carbons appearing between δ 13.94 and 29.26 ppm. nih.govmdpi.com

Table 1: ¹H and ¹³C NMR Data for 3-Amino-N-pentylpyrazine-2-carboxamide in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyrazine-H | 8.13 (d), 7.77 (d) | 155.00, 146.35, 131.44, 126.76 |

| CONH | 7.91 (bs) | 165.85 |

| N-CH₂ | 3.43-3.38 (m) | 39.15 |

| (CH₂)₃ | 1.65-1.58 (m), 1.39-1.34 (m) | 29.26, 29.09, 22.33 |

| CH₃ | 0.91 (t) | 13.94 |

| d = doublet, t = triplet, m = multiplet, bs = broad singlet. Data sourced from nih.govmdpi.com. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu In N-pentylpyrazine-2-carboxamide and its derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of key structural features.

The IR spectrum of 3-amino-N-pentylpyrazine-2-carboxamide shows a prominent absorption band for the carbonyl (C=O) stretching of the amide group, which typically appears in the range of 1650-1695 cm⁻¹. pressbooks.pub Specifically for this compound, the C=O stretch is observed at 1669 cm⁻¹. nih.govmdpi.com The N-H stretching vibrations of the primary amino group (NH₂) give rise to two bands, in this case at 3406 cm⁻¹ and 3310 cm⁻¹. nih.govmdpi.com The N-H stretching of the secondary amide (CONH) is also identifiable, appearing at 3035 cm⁻¹. nih.govmdpi.com The C-H stretching vibrations of the alkyl chain are observed as bands at 2955, 2928, and 2856 cm⁻¹. nih.govmdpi.com

For a related compound, 3-chloro-N-pentylpyrazine-2-carboxamide, the IR spectrum shows the amide N-H stretch at 3275 cm⁻¹ and the C=O stretch at 1660 cm⁻¹. mdpi.com These characteristic peaks are crucial for confirming the successful synthesis and purity of pyrazine-2-carboxamide derivatives. jocpr.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) for 3-Amino-N-pentylpyrazine-2-carboxamide nih.govmdpi.com | Observed Frequency (cm⁻¹) for 3-Chloro-N-pentylpyrazine-2-carboxamide mdpi.com |

| Amine (NH₂) | N-H Stretch | 3500-3300 | 3406, 3310 | N/A |

| Amide (CONH) | N-H Stretch | 3500-3100 | 3035 | 3275 |

| Alkyl (CH₂, CH₃) | C-H Stretch | 3000-2850 | 2955, 2928, 2856 | - |

| Amide (C=O) | C=O Stretch | 1700-1650 | 1669 | 1660 |

| N/A - Not applicable as the compound does not contain this functional group. |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to assess its purity. jocpr.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. rsc.org This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical formula to verify the compound's identity and purity. nih.gov

For 3-amino-N-pentylpyrazine-2-carboxamide, the calculated elemental composition for the molecular formula C₁₀H₁₆N₄O is 57.67% Carbon, 7.74% Hydrogen, and 26.90% Nitrogen. nih.govmdpi.com Experimental results from elemental analysis were found to be in close agreement, with values of 57.17% C, 7.35% H, and 26.48% N, confirming the proposed structure and high purity of the synthesized compound. nih.govmdpi.com Discrepancies between the calculated and found values are generally expected to be within a narrow margin (e.g., ±0.4%) for a pure sample. nih.gov

Table 3: Elemental Analysis Data for 3-Amino-N-pentylpyrazine-2-carboxamide (C₁₀H₁₆N₄O)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.67 | 57.17 |

| Hydrogen (H) | 7.74 | 7.35 |

| Nitrogen (N) | 26.90 | 26.48 |

| Data sourced from nih.govmdpi.com. |

Chromatographic Methods for Purity and Mixture Analysis (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for analyzing mixtures. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for pyrazine-2-carboxamide derivatives. jocpr.comnih.gov

TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. phcog.com For 3-amino-N-pentylpyrazine-2-carboxamide, a retention factor (R_f) value of 0.52 was reported, which is a characteristic of the compound under specific chromatographic conditions (e.g., solvent system). mdpi.com

HPLC is a more powerful technique that provides quantitative information about the purity of a sample and is also used for purification. unodc.org The lipophilicity of pyrazine derivatives, an important physicochemical property, is often determined by HPLC. mdpi.com This is expressed as the logarithm of the capacity factor (log k). For 3-amino-N-pentylpyrazine-2-carboxamide, a log k value of 0.327 has been determined, which quantifies its lipophilicity. mdpi.com The HPLC system used for this analysis typically consists of a C18 column and a mobile phase such as a methanol-water mixture. mdpi.commdpi.com

Table 4: Chromatographic Data for 3-Amino-N-pentylpyrazine-2-carboxamide

| Technique | Parameter | Value |

| Thin-Layer Chromatography (TLC) | R_f | 0.52 |

| High-Performance Liquid Chromatography (HPLC) | log k | 0.327 |

| Data sourced from mdpi.com. |

Structure Activity Relationship Sar Studies of N Pentylpyrazine 2 Carboxamide and Its Analogues

Influence of N-pentyl Chain Length and Steric Configuration on Biological Activity

The N-alkylamide side chain of pyrazine-2-carboxamides plays a critical role in modulating biological potency, with both the length and the steric arrangement of the chain being key determinants of activity.

Research into antitrypanosomal agents has shown that the N-pentyl group is a crucial component for activity. However, its steric configuration is highly influential. Studies comparing different pentyl isomers revealed that branched aliphatic groups are often favored over the linear n-pentyl chain. acs.org For instance, while N-pentylpyrazine-2-carboxamide itself shows activity, analogs with a branched sec-pentyl or a cyclic cyclopentylamide group can exhibit improved potency. acs.org Specifically, the cyclopentylamide and the 3-pentylamide analogues demonstrated a two-fold improvement in activity against Trypanosoma brucei compared to the initial hit compound. acs.org This suggests that the target's binding pocket is hydrophobic but has specific steric requirements. acs.org

Conversely, shortening the alkyl chain can be detrimental. An analogue with an isopropyl group (three carbons) showed a five-fold loss in activity, indicating that a certain degree of hydrophobicity and chain length is necessary to effectively engage the biological target. acs.org This hydrophobic effect appears to have a ceiling; bulkier amides can lead to reduced or completely lost activity, supporting the concept of an optimal size for the amide side chain within a defined hydrophobic pocket. acs.orgnih.gov

In the context of antimycobacterial activity, studies on 3-aminopyrazine-2-carboxamide (B1665363) derivatives showed that activity against Mycobacterium tuberculosis and M. kansasii generally increased with the lengthening of the N-alkyl chain from a pentyl to a hexyl and heptyl group. mdpi.com This trend underscores the importance of the lipophilicity conferred by the alkyl chain in this class of compounds as well.

| Compound Analogue (Amide Moiety) | Relative Biological Activity | Target/Observation | Reference |

| N-isopropyl | 5-fold loss in activity | Trypanosoma brucei | acs.org |

| N-pentyl (linear) | Active (baseline) | Trypanosoma brucei | acs.org |

| N-(sec-pentyl) | Comparable activity to hit | Trypanosoma brucei | acs.org |

| N-(3-pentyl) | 2-fold improvement in activity | Trypanosoma brucei | acs.org |

| N-cyclopentyl | 2-fold improvement in activity | Trypanosoma brucei | acs.org |

| N-hexyl | Increased activity vs. pentyl | M. tuberculosis | mdpi.com |

| N-heptyl | Increased activity vs. hexyl | M. tuberculosis | mdpi.com |

Role of Pyrazine (B50134) Ring Substituents on Bioactivity Profiles (e.g., position 3, 5, 6 modifications)

Modifications to the pyrazine ring at positions 3, 5, and 6 have a profound impact on the bioactivity profiles of this compound analogues.

Position 3: The introduction of substituents at the 3-position significantly alters biological outcomes. In studies of antimycobacterial agents, moving an alkylamino substituent from position 5 or 6 to position 3 resulted in a general decrease in activity against M. tuberculosis. researchgate.net For example, 6-octylaminopyrazine-2-carboxamide was found to be significantly more active than its 3-octylamino counterpart. researchgate.net However, within the 3-substituted series, the nature of the substituent is still important. Among N-substituted 3-aminopyrazine-2-carboxamides, a 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active against M. tuberculosis H37Rv. mdpi.com

Position 5: The 5-position has been shown to be a critical site for modification. In a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, potent antimycobacterial activity was observed. nih.gov For instance, N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide was identified as a candidate molecule with micromolar minimum inhibitory concentration (MIC) against M. tuberculosis H37Ra. nih.gov Further studies found that branched 5-alkylamino analogues, such as those with isobutylamine, led to improved potencies, reinforcing the theme that steric bulk and shape are key to activity. researchgate.net

Position 6: Substitution at the 6-position has been extensively explored, particularly in the development of antitrypanosomal agents. The introduction of a 6-aryl group was a key step in creating a new class of potent inhibitors. acs.org The electronic properties of substituents on this aryl ring were found to be critical. For example, a 2-cyano group or a 3-methyl group on the 6-phenyl ring provided a distinct boost in activity. acs.org Halogenation at this position is also significant; in a series of N-(pyrazin-2-yl)benzamides, derivatives with a 5-chloro substituent on the pyrazine ring were generally more active than their 6-chloro positional isomers. mdpi.com Studies on favipiravir (B1662787) analogues also demonstrated that the electronegativity of substituents at position 6 (F, Cl, Br, I, H) finely modulates the compound's tautomeric equilibrium, which is essential for its biological function. conicet.gov.ar

| Pyrazine Ring Position | Substituent Type | Effect on Bioactivity | Reference |

| 3 | Alkylamino | Generally lower antimycobacterial activity compared to 5- or 6-isomers. | researchgate.net |

| 5 | Alkylamino (e.g., pentylamino) | Potent antimycobacterial activity. | nih.gov |

| 5 | Alkylamino (branched) | Improved antimycobacterial potency. | researchgate.net |

| 6 | Aryl group | Core for potent antitrypanosomal activity. | acs.orgacs.org |

| 6 | Chloro | Less active than 5-chloro isomer in some antimycobacterial series. | mdpi.com |

Impact of Electronic and Lipophilicity Parameters on Activity

The biological activity of this compound analogues is strongly correlated with their electronic and lipophilic properties. Lipophilicity, often measured as the logarithm of the partition coefficient (log P) or capacity factor (log k), is a dominant parameter influencing the potency of these compounds.

In series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, antimycobacterial activity and the inhibition of photosynthetic electron transport (PET) were found to be strongly connected with the lipophilicity of the compounds. mdpi.comresearchgate.net Activity against M. tuberculosis was observed to increase as the lipophilicity (log k) increased, up to an optimal value. mdpi.com For effective PET inhibition, it was determined that having one longer alkyl chain in the molecule was more favorable than having two shorter alkyl chains, even if the total number of carbons was similar, highlighting that the shape of the lipophilic region matters. researchgate.netresearchgate.net This relationship often follows a parabolic trend, where increasing hydrophobicity is favorable up to a certain point, after which it can become detrimental, likely due to poor solubility or steric hindrance within a binding site. acs.org

Electronic effects also play a crucial role. In the design of antitrypanosomal 6-arylpyrazine-2-carboxamides, substituents on the aryl ring that are electron-withdrawing, such as a cyano group, or electron-donating, like a methyl group, were found to enhance potency depending on their position. acs.org For N-phenylpyrazine-2-carboxamide derivatives, a favorable substitution pattern for antimycobacterial activity was identified as having an electron-withdrawing substituent at position 3 of the benzene (B151609) ring and/or an electron-donating substituent at position 4. mdpi.com The electronegativity of substituents directly on the pyrazine ring, such as at position 6, can influence the keto-enol tautomerism, which in turn affects how the molecule interacts with its biological target. conicet.gov.ar

| Compound Series | Lipophilicity (log k) | Antimycobacterial Activity (MIC µg/mL) | Reference |

| N-Methyl-3-(hexylamino)pyrazine-2-carboxamide | 0.876 | 25 | mdpi.com |

| N-Methyl-3-(heptylamino)pyrazine-2-carboxamide | 1.130 | 25 | mdpi.com |

| N-Methyl-3-(octylamino)pyrazine-2-carboxamide | 1.380 | 25 | mdpi.com |

| N-Ethyl-3-(propylamino)pyrazine-2-carboxamide | 0.389 | >100 | mdpi.com |

| N-Ethyl-3-(butylamino)pyrazine-2-carboxamide | 0.621 | 100 | mdpi.com |

| N-Ethyl-3-(pentylamino)pyrazine-2-carboxamide | 0.864 | 50 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

While specific, named QSAR models for this compound are not extensively detailed in the cited literature, the research consistently lays the groundwork for such predictive analytics by establishing clear quantitative relationships between molecular descriptors and biological activity.

The most prominent example is the well-defined relationship between lipophilicity and activity. Multiple studies have demonstrated that the antimycobacterial MIC or the IC₅₀ for PET inhibition can be quantitatively correlated with the log k value of the compound. mdpi.comresearchgate.netsciforum.net These analyses show a strong, often parabolic, dependence, indicating that an optimal lipophilicity exists for maximum efficacy. For instance, in one series, a strong increase in antimycobacterial activity was observed up to a log k value of 0.702. mdpi.com

These established correlations serve as foundational predictive tools. They allow researchers to estimate the potential activity of novel, un-synthesized analogues by calculating their expected lipophilicity. For example, knowing that a branched aliphatic group at the amide position is highly favored allows for the focused design of new compounds with potentially greater potency. acs.org Similarly, understanding the electronic contributions of substituents on a 6-aryl ring—such as the preference for 2-cyano, 3-methyl, and 4-fluoro substitutions—provides a predictive framework for optimizing inhibitors. acs.org

Molecular docking studies, which are often performed in conjunction with SAR, further contribute to predictive analytics by modeling the potential binding modes of compounds within a target's active site. acs.orgnih.gov These computational models help rationalize the observed SAR—for example, by showing how a lipophilic N-pentyl chain fits into a hydrophobic pocket or how a hydrogen bond from the amide NH contributes to binding. acs.orgnih.gov Together, these empirical correlations and computational models form a powerful toolkit for the predictive design of new, more effective pyrazine-2-carboxamide derivatives.

Mechanistic and Target Oriented Research of N Pentylpyrazine 2 Carboxamide Analogues in Biological Systems

Antimycobacterial Activity and Mechanistic Insights

Analogues of N-pentylpyrazine-2-carboxamide have demonstrated notable activity against mycobacteria, the causative agents of tuberculosis and other serious infections. This activity is intrinsically linked to their ability to disrupt essential cellular processes within these resilient pathogens.

A series of N-substituted 3-aminopyrazine-2-carboxamides, which includes alkyl derivatives like this compound, have been evaluated for their ability to inhibit the in vitro growth of Mycobacterium tuberculosis H37Rv. nih.gov Research has shown that the antimycobacterial activity of these alkyl derivatives is influenced by the length of the alkyl chain. nih.gov Specifically, an increase in the carbon side chain length is associated with enhanced activity against both M. tuberculosis and Mycobacterium kansasii. nih.gov

Table 1: In vitro Antimycobacterial Activity of Selected Pyrazine-2-carboxamide Analogues

| Compound/Analogue Type | Target Organism | Key Findings | Reference |

| N-alkyl-3-aminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv, M. kansasii | Activity increases with the length of the alkyl carbon chain. | nih.gov |

| 3-(Hexylamino)-, 3-(Heptylamino)-, 3-(Octylamino)-N-methyl-pyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | MIC of 25 µg/mL. | researchgate.netmdpi.com |

| 3-Hexylamino-, 3-Heptylamino-, 3-Octylaminopyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC of 50 µg/mL. | mdpi.com |

A key mechanism underlying the antimycobacterial action of pyrazinamide (B1679903) and its analogues is the inhibition of fatty acid synthesis. researchgate.net Specifically, the eukaryotic-like fatty acid synthase I (FAS I) of Mycobacterium tuberculosis has been identified as a primary target. researchgate.net This enzyme is crucial for the biosynthesis of both common fatty acids and the unique mycolic acids that are major components of the mycobacterial cell envelope. researchgate.net The disruption of mycolic acid production compromises the structural integrity of the cell wall, leading to bacterial death. Analogues such as 5-chloropyrazine-2-carboxamide (B1198457) are known inhibitors of mycobacterial FAS I. d-nb.info It is proposed that this compound and its related analogues share a similar mechanism of action, interfering with these vital fatty acid synthesis pathways.

Inhibition of Mycobacterium tuberculosis Growth (in vitro)

Broad-Spectrum Antimicrobial Activity (in vitro)

Beyond their antimycobacterial effects, this compound analogues have been investigated for broader antimicrobial properties, showing varied efficacy against a range of bacterial and fungal strains.

The antibacterial potential of N-substituted 3-aminopyrazine-2-carboxamides has been tested against a panel of Gram-positive and Gram-negative bacteria. nih.govmdpi.com In a study of alkyl derivatives, which includes the N-pentyl variant, weak antibacterial activity was noted. nih.gov For instance, compounds with a hexyl or heptyl chain showed some activity against the tested strains, with MIC values of 500 µM and 250 µM, respectively. nih.gov The antibacterial activity was generally observed for phenyl and alkyl derivatives, but not for benzyl (B1604629) derivatives. nih.gov

The tested bacterial strains included Gram-positive species such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis, and Gram-negative species like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govmdpi.com The moderate activity suggests that while these compounds have some effect, they are less potent as general antibacterial agents compared to their antimycobacterial capabilities.

Table 2: In vitro Broad-Spectrum Antibacterial Activity of Alkyl Pyrazine-2-carboxamide Analogues

| Compound/Analogue Type | Bacterial Strains | Activity Level | Reference |

| N-hexyl-3-aminopyrazine-2-carboxamide | Gram-positive and Gram-negative | Weak (MIC = 500 µM) | nih.gov |

| N-heptyl-3-aminopyrazine-2-carboxamide | Gram-positive and Gram-negative | Weak (MIC = 250 µM) | nih.gov |

The antifungal properties of this compound analogues have also been evaluated. nih.gov Antifungal activity was observed across various structural subtypes of 3-aminopyrazine-2-carboxamides, including the alkyl derivatives. nih.gov The primary activity was noted against Trichophyton interdigitale and Candida albicans. nih.gov This indicates that these compounds possess a broad spectrum of antimicrobial action that extends to fungal pathogens. However, another study focusing on a different series of pyrazinamide derivatives found no activity against tested fungal strains. mdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Enzyme Inhibition and Molecular Targets

The biological activity of this compound analogues is a direct result of their interaction with specific molecular targets, primarily enzymes that are essential for pathogen survival. As previously mentioned, a significant molecular target in mycobacteria is the fatty acid synthase I (FAS I). researchgate.net The inhibition of this enzyme disrupts the synthesis of mycolic acids, which are vital for the structural integrity of the mycobacterial cell wall. researchgate.net

While direct enzymatic assays specifically for this compound are not extensively documented in the reviewed literature, the structure-activity relationships within the broader class of pyrazine-2-carboxamides strongly point towards FAS I as a key molecular target for its antimycobacterial effects. Further research, potentially utilizing techniques like chemical proteomics, could definitively identify the full range of molecular targets for this specific compound and its analogues. acs.org

Serine Protease Inhibition (e.g., Factor XIIa, Thrombin)

Analogues of this compound have been identified as potent inhibitors of serine proteases, particularly those involved in the blood coagulation cascade like Factor XIIa (FXIIa) and thrombin. nih.govacs.org These enzymes are critical targets for the development of new antithrombotic drugs. mdpi.com

Research into a series of amide-functionalized 1,2,4-triazol-5-amines, which incorporate a pyrazine-2-carboxamide moiety, has demonstrated significant inhibitory activity. For instance, the compound 3-(5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)-N-pentylpyrazine-2-carboxamide was synthesized and evaluated for its effects on these proteases. nih.govacs.org While many amides in this series showed a reduced ability to inhibit thrombin, with IC50 values ranging from 0.16 to 1.5 μM, specific modifications led to highly potent and selective inhibitors. nih.govacs.org

For example, a morpholine-substituted aminotriazole and an N-phenylamide derivative were found to be active and selective thrombin inhibitors, with IC50 values of 53 nM and 41 nM, respectively. nih.govacs.org These compounds were selective over other serine proteases, including FXIIa. nih.govacs.org Conversely, a quinoxaline-derived aminotriazole with an N-butylamide group showed potent inhibition of FXIIa with an IC50 value of 28 nM. nih.govacs.org

The mechanism of inhibition for these compounds was determined to be covalent, as confirmed by mass-shift experiments and molecular modeling studies. nih.govacs.org This covalent interaction involves the acylation of the catalytic serine residue (Ser195) in the active site of the proteases. mdpi.com These findings underscore the potential of pyrazine-2-carboxamide derivatives as a foundation for creating safer anticoagulants that primarily affect the intrinsic blood coagulation pathway, which is linked to thrombosis but less critical for normal hemostasis. nih.govacs.org

| Compound Derivative | Target Enzyme | IC50 Value | Selectivity |

| Morpholine-substituted aminotriazole (5r) | Thrombin | 53 nM | Selective over FXIIa (IC50 = 3.3 µM) |

| N-phenylamide aminotriazole (5t) | Thrombin | 41 nM | Selective over FXIIa (IC50 = 1.5 µM) |

| Quinoxaline-derived N-butylamide | Factor XIIa | 28 nM | Not specified |

| This compound analogues | Thrombin | 0.16–1.5 μM | Reduced ability |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and is a significant target for agents developed to treat hyperpigmentation. mdpi.com The inhibitory strength against tyrosinase is typically measured by the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by half.

While direct studies on this compound itself as a tyrosinase inhibitor are not extensively documented in the provided context, the broader class of carboxamides and related heterocyclic compounds has been investigated. The mechanism of tyrosinase inhibitors can vary; they can be competitive, uncompetitive, non-competitive, or mixed-type inhibitors. nih.gov Some inhibitors act as suicide substrates, being catalytically converted by tyrosinase into a reactive species that irreversibly inactivates the enzyme. mdpi.com

Research on other carboxamide-containing structures, such as thiosemicarbazide (B42300) derivatives, has identified potent tyrosinase inhibitors. mdpi.com For instance, 2-benzylidenehydrazine-1-carbothioamides have shown very low IC50 values, indicating high potency. mdpi.com The electronic properties of substituents on these molecules play a significant role in their inhibitory activity. mdpi.com This suggests that structural modifications to the this compound scaffold could potentially yield effective tyrosinase inhibitors.

Photosystem II Electron Transport Inhibition in Plant Chloroplasts

Derivatives of pyrazine-2-carboxamide have been extensively studied for their ability to inhibit photosynthetic electron transport (PET) in the chloroplasts of plants, such as spinach (Spinacia oleracea L.). researchgate.netmdpi.comresearchgate.net This inhibitory action is the basis for the herbicidal activity of many compounds. mdpi.com The primary target of these inhibitors is Photosystem II (PSII), a crucial protein complex in the thylakoid membranes responsible for water oxidation and plastoquinone (B1678516) reduction. mdpi.com

Specifically, these compounds interfere with the electron transfer between the primary quinone acceptor (QA) and the secondary quinone acceptor (QB) on the reducing side of PSII. mdpi.com The effectiveness of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides as PET inhibitors is strongly linked to their lipophilicity. mdpi.comresearchgate.net Research has shown that for effective PET inhibition, longer alkyl chains in the 3-(alkylamino) position are more favorable than having two shorter alkyl chains. researchgate.net

| Compound Series | Biological Effect | Key Finding |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Inhibition of Photosystem II (PSII) electron transport | Activity is strongly dependent on lipophilicity; longer alkyl chains at the 3-position enhance inhibition. mdpi.comresearchgate.net |

| Substituted N-phenylpyrazine-2-carboxamides | Inhibition of Photosystem II (PSII) electron transport | Interact with the D• intermediate, disrupting electron flow from the oxygen-evolving complex. researchgate.net |

Investigated Potential Targets (e.g., InhA, DNA Topoisomerase, VEGFR)

The structural framework of pyrazine-2-carboxamide is related to pyrazinamide, a crucial antitubercular drug, prompting investigations into related compounds for antimycobacterial activity. While not directly focused on this compound, research on quinoxaline-2-carboxamides, which are ortho-fused derivatives of pyrazines, has explored potential molecular targets relevant to cancer. nih.gov

Molecular docking studies on N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a compound showing selective cytotoxicity against several cancer cell lines, suggested that human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) could be potential targets. nih.gov DNA topoisomerases are essential enzymes in managing DNA topology and are validated targets for anticancer drugs. nih.govmdpi.com Similarly, VEGFR plays a critical role in angiogenesis, a process vital for tumor growth and metastasis.

Although these findings are for a related quinoxaline (B1680401) derivative, they open avenues for exploring whether this compound analogues might also interact with these or other cancer-related targets like the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis.

Anti-parasitic Activity (e.g., Trypanosoma brucei inhibitors)

Pyrazine (B50134) carboxamides have emerged as a promising new class of therapeutic agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT or sleeping sickness). acs.orgacs.orgnih.gov A whole-organism high-throughput screen identified a pyrazine carboxamide hit with a low molecular weight and significant potency (EC50 of 0.49 μM). acs.orgacs.org

Subsequent structure-activity relationship (SAR) studies on 6-arylpyrazine-2-carboxamides have led to the development of highly potent compounds. acs.orgacs.org For instance, within a series of pentylamide derivatives, a branched sec-pentyl group (EC50 of 0.53 μM) was found to be more active than the linear n-pentyl group (EC50 of 1.7 μM), indicating that a branched aliphatic group is favored for activity. acs.org Further optimization, such as introducing a 4-fluoro substituent, resulted in compounds with EC50 values as low as 25 nM against T. b. brucei. acs.orgacs.org

These optimized compounds demonstrated high selectivity for T. brucei over other protozoan parasites and were significantly less toxic to mammalian cells. acs.orgacs.org The presence of an NH group in the amide linkage appears to be important, likely for hydrogen bonding with the biological target. acs.org These drug-like compounds have also shown the ability to penetrate the central nervous system, a critical feature for treating the late stage of HAT. acs.org

| Compound Analogue | Parasite | EC50 Value | Key Structural Feature |

| Initial Hit (pyrazine carboxamide) | Trypanosoma brucei brucei | 0.49 µM | Low molecular weight. acs.orgacs.org |

| n-pentylamide derivative (14) | Trypanosoma brucei brucei | 1.7 µM | Linear pentyl chain. acs.org |

| sec-pentylamide derivative (15) | Trypanosoma brucei brucei | 0.53 µM | Branched pentyl chain. acs.org |

| 4-fluoro substituted derivative (57) | Trypanosoma brucei brucei | 0.08 µM | 4-fluoro substitution. acs.orgacs.org |

| Optimized derivative (65) | Trypanosoma brucei rhodesiense | 24 nM | Optimized aryl and amide groups. acs.orgacs.org |

Computational Chemistry and Molecular Modeling for N Pentylpyrazine 2 Carboxamide Systems

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is crucial for understanding how ligands like N-pentylpyrazine-2-carboxamide and its analogues might interact with biological targets such as enzymes or receptors.

Docking simulations are employed to predict the binding conformation and estimate the binding affinity of a ligand to its target protein. researchgate.netplos.org The binding affinity is often expressed as a scoring function, such as binding energy (in kcal/mol), where a more negative value typically indicates a stronger interaction. researchgate.net

For pyrazine-2-carboxamide derivatives, docking studies have been instrumental. For instance, in the development of inhibitors for the Mycobacterium tuberculosis enoyl-acyl-carrier-protein reductase (InhA), molecular docking was used to investigate the binding of pyrazinamide (B1679903) analogues. mdpi.comjapsonline.com The results indicated that the carboxamide moiety often participates in key interactions. researchgate.netmdpi.com Studies on pyrazinamide analogues showed calculated binding energies ranging from -2.83 to -6.36 kcal/mol against the pncA protein. japsonline.com Another study on pyrazine-carboxamide-diphenyl-ethers as succinate (B1194679) dehydrogenase inhibitors also utilized molecular docking to understand the ligand-receptor interaction mechanism. acs.org

In a study of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei, the activity of the N-pentylamide series was evaluated. It was found that a linear n-pentyl group resulted in a reduction in activity compared to more branched pentyl isomers, suggesting that the shape of the alkyl substituent is crucial for optimal binding. acs.org

| Compound/Analogue Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Findings |

| Pyrazinamide Analogs | pncA (M. tuberculosis) | -2.83 to -6.36 | Binding energy varied with substitution on the pyrazinamide core. japsonline.com |

| 6-Arylpyrazine-2-carboxamides (n-pentyl derivative) | Not specified (Trypanosoma brucei) | Not specified (EC50 = 1.7 µM) | Linear n-pentyl group showed lower activity than branched sec-pentyl isomer, indicating steric influence on binding. acs.org |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Human alkaline phosphatase | Not specified | In silico studies were performed to find the type of interactions between synthesized compounds and target proteins. nih.gov |

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. nih.gov For example, docking studies of pyrazinamide analogues against the pncA enzyme from M. tuberculosis helped to identify the key residues involved in the binding, providing a structural basis for their antimycobacterial activity. japsonline.com Similarly, in the design of novel fibroblast growth factor receptor (FGFR) inhibitors, docking studies revealed how 3-amino-pyrazine-2-carboxamide derivatives could fit into the ATP-binding pocket and form specific hydrogen bonds. researchgate.netnih.gov These interactions are critical for the stability and affinity of the ligand-receptor complex.

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. researchgate.net They are used to study the conformational flexibility of ligands like this compound and to assess the stability of protein-ligand complexes predicted by molecular docking. researchgate.netresearchgate.net

When studying protein-ligand complexes, MD simulations can validate the stability of the interactions observed in docking. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues are monitored over time. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. researchgate.net

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of molecules. researchgate.nettandfonline.com These calculations provide insights into molecular structure, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior. rsc.org

For pyrazine (B50134) derivatives, QM calculations have been used to determine various electronic and quantum chemical descriptors. ijournalse.org These include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for describing chemical reactivity and the ability of a molecule to donate or accept electrons. rsc.orgmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus prone to specific interactions. rsc.org

| QM/DFT Parameter | Description | Relevance to Pyrazine-2-Carboxamides |

| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. mdpi.com | Predicts electron-donating/accepting ability and chemical reactivity. rsc.org |

| Energy Gap (ΔE) | The difference between HOMO and LUMO energies. researchgate.net | Relates to molecular stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electrostatic potential on the molecular surface. rsc.org | Identifies sites for electrophilic and nucleophilic attack and intermolecular interactions. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Describes charge transfer and donor-acceptor interactions within the molecule. rsc.org | Elucidates intramolecular bonding and stabilizing interactions. |

| Global Reactivity Descriptors | Includes hardness (η), softness (σ), and electrophilicity (ω). mdpi.com | Quantifies the overall chemical reactivity of the molecule. researchgate.netmdpi.com |

Prediction of Three-Dimensional Structures and Energy Minimization Techniques

Predicting the three-dimensional (3D) structure of a molecule is a foundational step in computational chemistry. qeios.comleidenuniv.nl For flexible molecules like this compound, which has a rotatable pentyl chain, this involves exploring the conformational space to find the most stable, low-energy structures.

This process typically involves energy minimization, where the geometry of the molecule is optimized to find a local or global minimum on the potential energy surface. nih.gov For N-substituted 3-aminopyrazine-2-carboxamides, including the N-pentyl derivative, 3D structures were predicted using energy minimization followed by low mode molecular dynamics conformational searches. mdpi.com This approach identified the global minimum energy conformer for each compound, which was then considered its representative structure. mdpi.com The results for 3-amino-N-pentylpyrazine-2-carboxamide confirmed that the most stable conformation features a trans amide bond and an intramolecular hydrogen bond, which significantly constrains the molecule's geometry. mdpi.com These predicted structures are essential for subsequent docking and QSAR (Quantitative Structure-Activity Relationship) studies.

Virtual Screening and De Novo Design of Pyrazine-2-carboxamide Analogues

Computational methods are powerfully applied in the discovery of new drug candidates through virtual screening and de novo design.

Virtual Screening: This technique involves computationally screening large libraries of compounds against a target protein to identify those that are most likely to bind. mdpi.com This approach has been used to identify novel pyrazine-based inhibitors for various targets, including influenza virus endonuclease and SARS-CoV-2 main protease. mdpi.comacs.org

De Novo Design: This method involves building novel molecules from scratch or by modifying existing fragments directly within the binding site of a target protein. acs.org A structure-guided approach was used to develop selective FGFR2 inhibitors based on a pyrazine fragment. acs.org By iteratively designing, synthesizing, and testing new analogues, researchers were able to significantly improve potency and selectivity. researchgate.netacs.org Fragment recombination is another strategy, where parts of known active molecules are combined to create new scaffolds, as was done to design novel pyrazine-carboxamide-diphenyl-ether succinate dehydrogenase inhibitors. acs.org

These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources.

Advanced Research Applications of N Pentylpyrazine 2 Carboxamide Analogues in Chemical Biology

Development as Chemical Probes for Biological Pathway Elucidation

The development of small molecules as chemical probes is a cornerstone of chemical biology, enabling the dissection of complex biological pathways. A chemical probe is a highly selective and potent molecule used to study the function of a specific protein or pathway in a cellular or organismal context. While N-pentylpyrazine-2-carboxamide itself is a foundational structure, its analogues are being increasingly recognized for their potential in this area. The core idea is to modify the pyrazine-2-carboxamide scaffold to create tools that can interact with specific biological targets, thereby illuminating their roles in cellular processes.

The design of such probes often involves the incorporation of reporter groups, such as fluorescent tags or photo-reactive moieties, onto the pyrazine-based structure. For instance, fluorescently-labeled pyrazine (B50134) derivatives have been designed for live-cell imaging, allowing for the visualization of their uptake and distribution within cells. nih.govuantwerpen.be This provides crucial information about which cellular compartments the molecules access.

Furthermore, photoaffinity labeling, a powerful technique for identifying the protein targets of a small molecule, has been applied to pyrazine-based compounds. chemrxiv.orgchemrxiv.org This involves creating an analogue with a photo-reactive group. Upon exposure to UV light, the probe permanently cross-links to any interacting proteins, which can then be identified using proteomics. While these examples utilize the broader pyrazine scaffold, they establish a proof-of-principle for how this compound analogues could be developed into sophisticated chemical probes for discovering novel biological pathways and drug targets. chemrxiv.orgchemrxiv.org The exploration of these analogues as positive allosteric modulators (PAMs) for receptors like the serotonin (B10506) 5-HT2C receptor further highlights their potential to probe the intricacies of cellular signaling. nih.govnih.gov

Research in Agricultural Chemistry: Herbicidal Action and Plant Stress Response

Analogues of this compound have shown significant promise in agricultural chemistry, both as potential herbicides and as modulators of plant stress responses.

Studies on Photosynthesis Inhibition in Model Plant Systems

A key area of research has been the investigation of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides as inhibitors of photosynthesis. mdpi.comresearchgate.net These compounds have been shown to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts, a common model system for studying herbicidal action. mdpi.comresearchgate.netnih.gov The primary site of action for some pyrazine derivatives is thought to be on the donor side of photosystem II (PSII), a critical component of the photosynthetic machinery. nih.gov

The inhibitory activity of these compounds is strongly linked to their lipophilicity. Research has demonstrated that for effective PET inhibition, longer alkyl chains in the 3-(alkylamino) substituent of the N-alkyl-3-(alkylamino)pyrazine-2-carboxamide molecule are more favorable than having two shorter alkyl chains. mdpi.comresearchgate.net For example, N-pentyl-3-(pentylamino)pyrazine-2-carboxamide was identified as a potent inhibitor of PET. researchgate.net The table below summarizes the photosynthesis inhibiting activity of a selection of N-alkyl-3-(alkylamino)pyrazine-2-carboxamide analogues.

| Compound | Substituent (R1) | Substituent (R2) | IC50 (µmol/L) for PET Inhibition |

|---|---|---|---|

| N-butyl-3-(butylamino)pyrazine-2-carboxamide | -C4H9 | -C4H9 | 202 |

| N-pentyl-3-(pentylamino)pyrazine-2-carboxamide | -C5H11 | -C5H11 | 105 |

| N-hexyl-3-(hexylamino)pyrazine-2-carboxamide | -C6H13 | -C6H13 | 55 |

Data sourced from studies on spinach chloroplasts. researchgate.net

Abiotic Elicitor Studies for Metabolite Accumulation (e.g., flavonoids)

In addition to their herbicidal properties, certain N-phenylpyrazine-2-carboxamide analogues have been investigated as abiotic elicitors. nih.govnih.govresearchgate.net Abiotic elicitors are chemical compounds that can induce stress responses in plants, leading to the enhanced production of valuable secondary metabolites, such as flavonoids. nih.gov Flavonoids are a class of plant compounds with various health-promoting properties.

Studies on callus cultures of Ononis arvensis (rest-harrow) have shown that treatment with specific substituted N-phenylpyrazine-2-carboxamides can significantly increase flavonoid accumulation. nih.govnih.govresearchgate.net For instance, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to cause a maximal flavonoid production of about 900% after a twelve-hour elicitation period. nih.govnih.govresearchgate.net Similarly, these compounds have been shown to enhance the production of flavonolignans in Silybum marianum (milk thistle) cultures. researchgate.netmdpi.com This application opens up biotechnological avenues for the large-scale production of valuable plant-derived compounds.

The table below presents the elicitation effect of selected N-phenylpyrazine-2-carboxamide analogues on flavonoid production in Ononis arvensis callus cultures.

| Compound | Maximal Flavonoid Production (% of Control) | Elicitation Time for Max Production (hours) |

|---|---|---|

| N-(4-chlorophenyl)pyrazine-2-carboxamide | >200% | 168 |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | ~900% | 12 |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | >200% | 72 |

Data from studies on Ononis arvensis callus cultures. nih.govnih.govresearchgate.net

Contribution to the Understanding of Structure-Function Relationships in Organic Chemistry

The synthesis and biological evaluation of various this compound analogues have provided valuable insights into structure-activity relationships (SAR). nih.gov SAR studies are fundamental to medicinal and agricultural chemistry, as they help to identify the chemical features of a molecule that are responsible for its biological activity. By systematically modifying the structure of the pyrazine-2-carboxamide scaffold and assessing the impact on a specific biological effect, researchers can build models that predict the activity of new compounds.

For example, in the context of photosynthesis inhibition, it has been established that lipophilicity, largely determined by the length of the alkyl chains, is a key determinant of activity. mdpi.comresearchgate.net Specifically, a bilinear relationship has been observed between the logarithm of the capacity factor (a measure of lipophilicity) and the inhibitory activity. mdpi.com This indicates that there is an optimal level of lipophilicity for maximal activity, beyond which further increases can lead to a decrease in efficacy.

Similarly, SAR studies on the antimycobacterial activity of pyrazine carboxamides have highlighted the importance of specific substitutions on both the pyrazine and phenyl rings. nih.gov For instance, the presence of an iodine atom at the 3-position of the phenyl ring has been identified as being important for antimycobacterial activity. nih.gov These findings not only guide the design of more potent compounds but also contribute to a deeper understanding of the molecular interactions between the small molecule and its biological target. The systematic exploration of these analogues, therefore, serves as a practical platform for testing and refining theories of molecular recognition and function in organic chemistry. uantwerpen.benih.gov

Future Directions and Emerging Research Opportunities for N Pentylpyrazine 2 Carboxamide

Design and Synthesis of Next-Generation Pyrazine-2-carboxamide Scaffolds

The core structure of N-pentylpyrazine-2-carboxamide offers significant opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. Future design strategies will likely focus on creating next-generation scaffolds through systematic structure-activity relationship (SAR) studies and innovative synthetic methodologies.

Research into related compounds has shown that modifications at various positions on the pyrazine (B50134) ring and the amide substituent can dramatically influence biological activity. For instance, in the development of inhibitors for the parasite Trypanosoma brucei, substituting the pyrazine core at the 6-position with various aryl groups led to compounds with potent activity. acs.org A study exploring these 6-arylpyrazine-2-carboxamides revealed that while a linear n-pentyl amide showed some activity, branched aliphatic groups were more favorable. acs.org This suggests that future designs could explore branched or cyclic alkyl groups in place of the n-pentyl chain to potentially improve efficacy.

Furthermore, the design of novel scaffolds is a key strategy for discovering new therapeutic agents. Researchers developing NLRP3 inflammasome inhibitors redesigned a lead structure by moving the amide functional group to an appendix position, which allowed for the introduction of a wider variety of substituents. nih.gov Similarly, in the pursuit of TGR5 agonists, a pyrazine core was used to replace an imidazole (B134444) scaffold, leading to potent new compounds. nih.gov These approaches highlight a promising direction for this compound: using its fundamental structure as a starting point for more complex, hybrid molecules designed to interact with novel biological targets. researchgate.net

Synthetic strategies are also evolving. Efficient, single-step processes are being developed to articulate carboxamide derivatives, and methods like the Suzuki cross-coupling reaction are employed to create diverse libraries of pyrazine carboxamides for screening. researchgate.netmdpi.com

| Compound Class | Key Structural Feature | Investigated Target/Activity | Reference |

|---|---|---|---|

| 6-Arylpyrazine-2-carboxamides | Aryl group at C6-position | Trypanosoma brucei inhibition | acs.org |

| 3-Phenoxypyrazine-2-carboxamides | Phenoxy group at C3-position | TGR5 agonism | nih.gov |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Alkylamino group at C3-position | Antimycobacterial activity, Photosystem 2 inhibition | researchgate.netmdpi.com |

| 3-Amino-pyrazine-2-carboxamide Derivatives | Amino group at C3-position | FGFR inhibition | researchgate.netnih.gov |

| Pyraziflumid | 3-(Trifluoromethyl)pyrazine-2-carboxamide core | Fungicidal (Succinate dehydrogenase inhibitor) | jst.go.jp |

Elucidation of Novel Molecular Mechanisms of Action for Observed Activities

A critical area for future research is the detailed elucidation of the molecular mechanisms underlying the biological effects of this compound and its analogues. While some activities have been reported, the precise protein targets and signaling pathways often remain to be fully characterized.

The pyrazine-based scaffold is known to interact with a diverse range of proteins through a combination of polar and non-polar interactions. researchgate.net For example, different pyrazine-2-carboxamide series have been found to act as:

Enzyme Inhibitors: Certain derivatives inhibit Photosystem 2 (PET) in spinach chloroplasts, an activity strongly correlated with the compound's lipophilicity. researchgate.netmdpi.com Others are being investigated as potential inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS), a target distinct from those of current tuberculosis drugs. researchgate.netnih.gov The fungicide Pyraziflumid acts by inhibiting succinate (B1194679) dehydrogenase. jst.go.jp

Inflammasome Modulators: Second-generation inhibitors of the NLRP3 inflammasome have been developed from pyrazine-2-carboxamide scaffolds, demonstrating their potential in modulating inflammatory responses. nih.gov

Receptor Agonists: Derivatives have been synthesized that act as potent agonists for TGR5, a G protein-coupled receptor involved in metabolic homeostasis. nih.gov

Future research should aim to identify the specific molecular targets of this compound. This could involve target deconvolution studies using chemical proteomics, genetic screening, or computational docking simulations against libraries of known protein structures. Understanding these mechanisms is crucial for optimizing the compound's activity and for repurposing it or its derivatives for new therapeutic applications. nih.gov

Application of Advanced Spectroscopic and Imaging Techniques in Mechanistic Studies

To unravel the complex interactions between pyrazine-2-carboxamides and their biological targets, advanced analytical techniques will be indispensable. While standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used for structural characterization, more sophisticated approaches are needed for in-depth mechanistic studies. rsc.orginorgchemres.orgbendola.com

X-ray Crystallography: This technique is paramount for providing atomic-level detail of how these compounds bind to their target proteins. rsc.org Determining the crystal structure of a compound like this compound complexed with its biological target can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes, which is invaluable for rational drug design. researchgate.netrsc.orgresearchgate.net

Competitive Binding Assays: To study interactions with nucleic acids or proteins, competitive binding assays using fluorescent probes are powerful tools. For example, the displacement of dyes like Hoechst 33258 from DNA can be monitored spectroscopically to quantify the binding affinity of pyrazine-carboxamide complexes. rsc.org

Fluorescent Chemical Probes: Designing and synthesizing fluorescently labeled analogues of this compound is another emerging strategy. mdpi.com These probes allow for the visualization of the compound's distribution within cells and can help identify its subcellular localization and molecular partners through fluorescence microscopy and related imaging techniques.

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations can be used to verify optimized molecular structures and understand the electronic properties of the compounds, complementing experimental spectroscopic data. bendola.com Molecular docking and dynamics simulations can predict binding modes and affinities, helping to rationalize structure-activity relationships and guide the synthesis of new derivatives. mdpi.comresearchgate.net

| Technique | Application | Type of Information Obtained | Reference |

|---|---|---|---|

| X-ray Crystallography | Structure Elucidation | 3D molecular structure, intermolecular interactions (e.g., hydrogen/halogen bonds) | researchgate.netrsc.orgresearchgate.net |

| NMR Spectroscopy | Structural Characterization & Binding | Confirmation of chemical structure, study of ligand-protein interactions | nih.govbendola.com |